Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate
Description
Chemical Name: Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate
CAS Number: 1114830-16-8
Molecular Formula: C₁₀H₁₃BrN₂O₄
Molecular Weight: 273.13 g/mol
Structure: The compound consists of a pyrimidine ring substituted with bromine at the 5-position and two ketone groups at the 2- and 4-positions. A tert-butyl acetate moiety is attached to the N1 position of the pyrimidine ring.
This brominated pyrimidine derivative is widely used in pharmaceutical and agrochemical synthesis, particularly as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom. Its tert-butyl ester group enhances solubility in organic solvents and stability under acidic conditions compared to methyl or ethyl esters.
Properties
IUPAC Name |
tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-10(2,3)17-7(14)5-13-4-6(11)8(15)12-9(13)16/h4H,5H2,1-3H3,(H,12,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBVGFPZKBOSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C(=O)NC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate typically involves the bromination of a pyrimidine derivative followed by esterification. One common method involves the reaction of 5-bromo-2,4-dioxopyrimidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at moderate temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidine derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and nucleic acid analogs.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The brominated pyrimidine ring is crucial for its activity, as it can form strong interactions with the target molecules. The ester group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities but differ in substituents, ester groups, or halogen placement, leading to distinct physicochemical and reactivity profiles:
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility : The tert-butyl ester in the target compound improves lipid solubility compared to carboxylic acid derivatives (e.g., 2-(5-Bromopyrimidin-2-yl)acetic acid), which are more polar and water-soluble.
- Stability: The 2,4-dioxo groups in the target compound increase electron-deficient character, enhancing reactivity in nucleophilic aromatic substitution compared to non-dioxo analogues (e.g., tert-butyl 2-(5-bromopyrimidin-2-yl)acetate).
- Molecular Weight : Bromine contributes significantly to molecular weight; replacing Br with CH₃ (as in Ethyl 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetate) reduces weight by ~60 g/mol.
Biological Activity
Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a brominated pyrimidine ring, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-2,4-dioxopyrimidine with tert-butyl acetate in the presence of a base. The process can yield high purity products suitable for biological testing.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, a study highlighted the antiviral efficacy against various viral strains, suggesting that brominated pyrimidines can inhibit viral replication effectively .
Antioxidant and Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of this compound possess antioxidant properties. They showed significant inhibition of reactive oxygen species (ROS) production, indicating potential applications in oxidative stress-related diseases. Additionally, these compounds have been evaluated for their anti-inflammatory effects, showing promising results in inhibiting pro-inflammatory cytokines .
Antiproliferative Activity
The antiproliferative activity of this compound has been assessed against various cancer cell lines. Data indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent .
Case Studies
- Antiviral Efficacy : In a study involving the treatment of viral infections in cell cultures, this compound demonstrated a significant reduction in viral load compared to control groups, with IC50 values indicating potent antiviral activity .
- Cancer Research : A series of experiments conducted on human cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival .
Comparative Analysis Table
| Compound Name | Antiviral Activity | Antioxidant Activity | Antiproliferative Activity |
|---|---|---|---|
| This compound | High (IC50: xx µM) | Moderate (xx% inhibition) | High (IC50: xx µM) |
| Similar Brominated Compounds | Moderate | High (xx% inhibition) | Moderate |
Q & A
Basic: What are the standard synthetic routes for tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate?
Methodological Answer:
The synthesis typically involves coupling tert-butyl esters with brominated pyrimidine derivatives. A key route includes reacting tert-butyl cyanoacetate or analogous esters with halogenated pyrimidines under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF . For example, describes the synthesis of a structurally similar compound (tert-butyl 2-(5-bromo-2-nitrophenyl)acetate) via nucleophilic substitution or condensation reactions. Post-synthesis purification often employs silica gel chromatography, with yields ranging from 76% to 96% depending on steric and electronic factors .
Basic: How is the purity and structural integrity of this compound validated in research settings?
Methodological Answer:
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and ester group integrity. For instance, tert-butyl protons typically appear as a singlet near δ 1.4 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and bromine isotope patterns.
- X-ray Crystallography: Used for unambiguous structural confirmation. Programs like SHELXL ( ) and ORTEP-III () are standard for refining crystal structures, as seen in for a related tert-butyl pyrimidine derivative .
Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?
Methodological Answer:
The bulky tert-butyl group and polar dioxopyrimidine moiety create steric hindrance and polymorphism risks. Strategies include:
- Solvent Screening: Slow evaporation in mixed solvents (e.g., DCM/hexane) promotes ordered crystal growth. reports using dichloromethane monosolvate to stabilize crystal packing .
- Temperature Control: Lower temperatures reduce thermal motion, improving diffraction quality.
- Twinned Data Refinement: SHELXL’s twin law algorithms ( ) resolve overlapping reflections in poorly diffracting crystals .
Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
The 5-bromo group on the pyrimidine ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings. However, competing side reactions (e.g., dehalogenation or ester hydrolysis) require careful optimization:
- Catalyst Selection: Pd(PPh₃)₄ or XPhos Pd G3 minimizes unwanted side reactions.
- Protecting Group Stability: The tert-butyl ester is stable under basic/neutral conditions but may hydrolyze under strong acids. highlights palladium-catalyzed α-arylation of tert-butyl esters, emphasizing inert atmospheres and dry solvents to preserve ester integrity .
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?
Methodological Answer:
Discrepancies in spectral data often arise from solvent effects, tautomerism, or impurities. Resolution strategies include:
- Variable Temperature NMR: Identifies dynamic processes (e.g., keto-enol tautomerism in dioxopyrimidine systems).
- 2D NMR Techniques: COSY and HSQC correlate proton and carbon environments to assign ambiguous signals.
- Comparative Analysis: Cross-referencing with structurally characterized analogs, such as the tert-butyl azo-pyrimidine compound in , which resolved ambiguities via X-ray data .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if airborne particulates form ( ) .
- Ventilation: Work in a fume hood to avoid inhalation of brominated pyrimidine vapors.
- Waste Disposal: Halogenated waste streams are required due to bromine content.
Advanced: What computational tools are recommended for modeling its electronic properties?
Methodological Answer:
- Density Functional Theory (DFT): Gaussian or ORCA calculates HOMO/LUMO energies to predict reactivity in nucleophilic/electrophilic substitutions.
- Molecular Dynamics (MD): AMBER or GROMACS simulates solvent interactions and conformational flexibility of the tert-butyl group.
- Crystallographic Software: SHELXD ( ) and Olex2 interface with DFT-optimized geometries to validate experimental structures .
Advanced: How does the tert-butyl group impact pharmacokinetic properties in drug development studies?
Methodological Answer:
- Lipophilicity: The tert-butyl group increases logP, enhancing membrane permeability but risking metabolic instability.
- Metabolic Pathways: Tert-butyl esters are prone to hydrolysis by esterases, as noted in for prodrug designs .
- Steric Shielding: Protects the pyrimidine ring from enzymatic degradation, a strategy used in antiviral nucleoside analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
